Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Description
Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a multifunctional thiophene derivative featuring a substituted aromatic core with ester, amide, and carbonyl-piperidine groups. Its structure (Fig. 1) includes:
- Ethyl carboxylate at position 3, enhancing solubility and serving as a synthetic handle.
- Piperidine-1-carbonyl at position 5, a moiety commonly associated with improved bioavailability and receptor binding in medicinal chemistry.
Thiophene derivatives are widely studied for their pharmacological applications, including kinase inhibition and antimicrobial activity. However, the specific biological profile of this compound remains underexplored in the provided evidence.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-15(3)18(21(26)24-12-6-5-7-13-24)29-20(17)23-19(25)16-10-8-14(2)9-11-16/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) |
InChI Key |
PUMMCZHHRWLDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Analogues and Substituent Variations
Key structural analogs are summarized in Table 1, with substituent positions and functional groups compared.
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations:
Substituent Diversity: The target compound uniquely combines piperidine-carbonyl and 4-methylbenzamido groups, distinguishing it from simpler amino- or acetyl-substituted analogs .
Synthetic Routes : While analogs like 2d and 2k are synthesized via one-pot cyclocondensation , the target compound’s synthesis likely requires sequential amidation and carbonyl coupling steps, though specifics are absent in the evidence.
Functional Group Impact: The piperidine-carbonyl group may enhance lipophilicity and membrane permeability compared to acetyl or amino substituents .
Crystallographic and Conformational Analysis
- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () was crystallographically characterized, revealing a planar thiophene ring with minor deviations due to acetamido and ester groups .
- The target compound’s piperidine-1-carbonyl substituent likely induces non-planar puckering, as described by Cremer and Pople’s ring puckering coordinates . Such conformational changes could influence intermolecular interactions in solid-state or biological environments.
Pharmacological Implications (Inferred)
- Amino-thiophene carboxylates (e.g., 2d, 2k) are intermediates for bioactive fused heterocycles, including antimicrobial agents .
- Methylthiocarbonothioylamino derivatives () exhibit antimicrobial activity, implying that the target compound’s amide and piperidine groups may modulate similar pathways .
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